molecular formula C12H15NO B13755382 N-Ethylcrotonanilide CAS No. 53188-82-2

N-Ethylcrotonanilide

Cat. No.: B13755382
CAS No.: 53188-82-2
M. Wt: 189.25 g/mol
InChI Key: XTBRQTWUCGWBRA-FPYGCLRLSA-N
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Description

N-Ethylcrotonanilide is an organic compound with the molecular formula C12H15NO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl group attached to a crotonanilide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethylcrotonanilide can be synthesized through several methods. One common synthetic route involves the reaction of crotonic acid with aniline in the presence of an acid catalyst, followed by the addition of ethyl iodide. The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-Ethylcrotonanilide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-Ethylcrotonanilide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-Ethylcrotonanilide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-Ethylcrotonanilide can be compared with other similar compounds, such as:

    N-Methylcrotonanilide: Similar structure but with a methyl group instead of an ethyl group.

    N-Propylcrotonanilide: Similar structure but with a propyl group instead of an ethyl group.

    N-Butylcrotonanilide: Similar structure but with a butyl group instead of an ethyl group.

These compounds share similar chemical properties but may differ in their reactivity, biological activity, and applications. This compound is unique due to its specific structure and the resulting properties that make it suitable for various applications.

Properties

CAS No.

53188-82-2

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

(E)-N-ethyl-N-phenylbut-2-enamide

InChI

InChI=1S/C12H15NO/c1-3-8-12(14)13(4-2)11-9-6-5-7-10-11/h3,5-10H,4H2,1-2H3/b8-3+

InChI Key

XTBRQTWUCGWBRA-FPYGCLRLSA-N

Isomeric SMILES

CCN(C1=CC=CC=C1)C(=O)/C=C/C

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C=CC

Origin of Product

United States

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